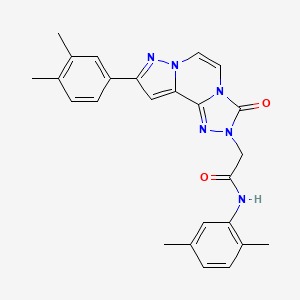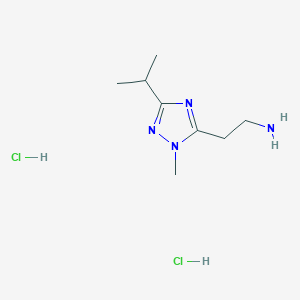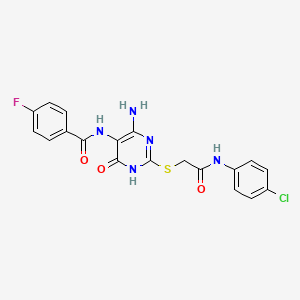![molecular formula C12H9N5S B2557683 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1823183-22-7](/img/structure/B2557683.png)
4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a solid substance with a molecular weight of 255.3 . It is used as an intermediate compound during the synthesis of Nilotinib , a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C12H9N5S/c13-12-15-6-4-8(17-12)10-7-16-11(18-10)9-3-1-2-5-14-9/h1-7H, (H2,13,15,17) . The compound has a melting point of 238 - 239 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that the compound is used as an intermediate in the synthesis of Nilotinib .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 255.3 . It has a melting point of 238 - 239 .Wissenschaftliche Forschungsanwendungen
Chemistry and Properties of Heterocyclic Compounds
Research on heterocyclic compounds, including pyrimidine derivatives, has shown their importance in various branches of chemistry. These compounds exhibit a broad spectrum of properties, including spectroscopic characteristics, magnetic properties, and biological and electrochemical activities. Their complexation with different metals has also been extensively studied, indicating their potential in designing new materials and bioactive molecules (Boča, Jameson, & Linert, 2011).
Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives have been highlighted for their significant biological and medicinal applications, serving as exquisite sensing materials and demonstrating a wide range of bioactivities. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes and in drug development (Jindal & Kaur, 2021).
Synthetic Pathways for Heterocyclic Scaffolds
The development of synthetic pathways for heterocyclic scaffolds, including pyrano[2,3-d]pyrimidine, highlights the versatility of these compounds in pharmaceutical applications. The use of hybrid catalysts in their synthesis demonstrates the potential for creating lead molecules with broad applicability in medicine and pharmacology (Parmar, Vala, & Patel, 2023).
Pharmacophore Design for Kinase Inhibitors
The design and synthesis of kinase inhibitors based on imidazole and pyrimidine scaffolds have been explored, revealing the potential of these compounds in modulating key biological pathways involved in inflammation and cancer. The selective inhibition of specific kinases by these molecules underlines their therapeutic potential (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Optoelectronic Applications
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. These compounds exhibit luminescent properties making them suitable for applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, demonstrating the interdisciplinary nature of research involving heterocyclic compounds (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Wirkmechanismus
Target of Action
The primary target of the compound 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The compound this compound interacts with its target, PLK4, inhibiting its activity . This inhibition disrupts the normal function of PLK4, leading to changes in cell cycle progression . The compound’s interaction with PLK4 is believed to be influenced by polar interactions, especially the electrostatic interactions of Lys33/35/43 and Asp145/158/163 .
Biochemical Pathways
The inhibition of PLK4 by this compound affects the cell cycle progression pathway . PLK4 plays a crucial role in centriole duplication, a process necessary for cell division . By inhibiting PLK4, the compound disrupts this process, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
One study suggests that a similar compound exhibited good plasma stability and liver microsomal stability
Result of Action
The inhibition of PLK4 by this compound can lead to cell cycle arrest and apoptosis . This is due to the disruption of centriole duplication, a process necessary for cell division . As a result, the compound may have potential anticancer effects, particularly in cancers where PLK4 is overexpressed .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S/c13-12-15-5-3-9(17-12)10-7-16-11(18-10)8-2-1-4-14-6-8/h1-7H,(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZZMLLHXRLAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2557600.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-phenylpropyl)methanesulfonamide](/img/structure/B2557603.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide](/img/structure/B2557604.png)

![6-Tert-butyl-2-[1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2557607.png)


![3-[(4-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2557611.png)

![3-Methyl-1-(propan-2-ylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2557613.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2557616.png)
